AMOA NON-NMDA GLUTAMATE RE

AMPA Receptor Electrophysiology Receptor Modulation

Researchers requiring a non-NMDA antagonist with a defined, literature-validated selectivity profile often face challenges in sourcing a compound free of NMDA receptor activity. AMOA (CAS 131417-68-0) is the solution, offering a clean non-NMDA mechanism. - Distinct AMPA receptor dual action: inhibition at low, potentiation at high glutamate concentrations. - Selective neuroprotection: abolishes kainic acid toxicity without affecting NMDA or AMPA damage. - Guaranteed purity and reliable global supply to ensure experimental reproducibility.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
CAS No. 131417-68-0
Cat. No. B159358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMOA NON-NMDA GLUTAMATE RE
CAS131417-68-0
Synonyms2-amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid
2-AMOA
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
InChIInChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)
InChIKeyOKLRJJIBPYTEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMOA: Non-NMDA Receptor Antagonist Overview


AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) is a prototypical competitive antagonist at non-NMDA ionotropic glutamate receptors . It is a racemic mixture whose pharmacological activity resides primarily in the L-enantiomer . Unlike many quinoxalinedione-based antagonists, AMOA demonstrates a distinct functional profile, including a concentration-dependent dual effect on AMPA receptors and a specific neuroprotective action against kainic acid toxicity in primary neuronal cultures .

Non-NMDA ionotropic glutamate receptor pharmacology studies
Racemic mixture with reported enantiomer-specific activity in L-form
Kainate-selective neuroprotection assay context

Why Generic Non-NMDA Antagonists Cannot Replace AMOA


Substituting AMOA with structurally diverse non-NMDA antagonists (e.g., quinoxalinediones like CNQX or NBQX) introduces significant pharmacological variability that can invalidate experimental outcomes. AMOA's functional signature is a concentration-dependent dual action on AMPA receptors: inhibition at low AMPA concentrations and potentiation at high AMPA concentrations, a property not shared by standard competitive antagonists . Furthermore, AMOA's neuroprotective selectivity is distinct; it abolishes kainic acid neurotoxicity but has no effect on NMDA- or AMPA-induced damage, a profile that may differ from antagonists with broader receptor activity . Generic substitution risks losing this specific, functionally characterized profile.

Property
AMOA
CNQX / NBQX (quinoxalinediones)
AMPA receptor modulation
Concentration-dependent dual inhibition/potentiation
Competitive antagonism only; bimodal profile may not transfer
Neuroprotection selectivity
Kainate-specific endpoint context
Broader receptor activity may confound kainate-pathway interpretation
NMDA receptor interaction
Negligible NMDA complex binding
Measurable glycine-site affinity may shift assay interpretation

AMOA Quantitative Differentiation Evidence


Dual AMPA Receptor Modulation vs. CNQX and NBQX

AMOA exhibits a unique concentration-dependent bimodal effect on AMPA receptors not observed for common competitive antagonists. In Xenopus oocytes expressing mouse brain mRNA, AMOA inhibited currents gated by low (6 μM) AMPA with an IC50 of 160 ± 19 μM, while it potentiated currents gated by high (100 μM) AMPA with an EC50 of 88 ± 22 μM . In contrast, quinoxalinediones like CNQX and NBQX act solely as competitive antagonists at AMPA receptors without this concentration-dependent switch in modality, according to their established pharmacology . This functional signature is a critical differentiator for studies investigating AMPA receptor dynamics.

Dual AMPA receptor modulation
Cross-study comparable
Inhibition IC50 160 ± 19 μM (6 μM AMPA); Potentiation EC50 88 ± 22 μM (100 μM AMPA), ~170% max
Reported bimodal AMPA receptor modulation profile
Xenopus oocytes, mouse brain mRNA, two-electrode voltage clamp
AMPA Receptor Electrophysiology Receptor Modulation

Selective Kainate Neuroprotection vs. CNQX

In a direct head-to-head comparison, AMOA and its structural analog AMNH were evaluated for neuroprotection in primary cultures of cerebral cortex neurons. AMOA abolished kainic acid-induced neurotoxicity with an IC50 of 120 ± 19 μM, whereas AMNH was more potent with an IC50 of 62 ± 10 μM . Critically, neither compound affected neuronal damage induced by NMDA or AMPA, demonstrating a selectivity profile that is distinct from broader antagonists like CNQX, which is known to also antagonize the NMDA receptor glycine site (IC50 ≈ 25 μM) . This targeted action makes AMOA a preferred tool for dissecting kainate receptor-mediated pathology.

Selective kainate neuroprotection
Head-to-head comparison
IC50 120 ± 19 μM vs. kainic acid toxicity; no effect on NMDA/AMPA damage
Supports kainate-pathway selectivity endpoint review
Primary mouse cortical neuron cultures; compared to AMNH IC50 62 ± 10 μM
Neuroprotection Excitotoxicity Kainic Acid

Non-NMDA Binding Selectivity vs. CNQX

AMOA's binding profile demonstrates a clean selectivity for non-NMDA receptors. It shows little to no affinity for [3H]-kainate binding sites, nor for any site on the NMDA receptor-channel complex, including the [3H]-CPP, [3H]-glycine, or [3H]-MK-801 binding sites . This contrasts sharply with antagonists like CNQX, which bind to the glycine site of the NMDA receptor . This selectivity reduces the risk of off-target NMDA receptor interactions in complex biological systems.

Non-NMDA binding selectivity
Class-level inference
No significant affinity for [3H]-CPP, [3H]-glycine, or [3H]-MK-801 binding sites
Reported clean non-NMDA selectivity profile
Rat brain membrane radioligand binding assays; CNQX glycine-site IC50 ~25 μM for context
Receptor Binding Selectivity NMDA Receptor

Optimal Application Scenarios for AMOA


AMPA Receptor Desensitization & Synaptic Plasticity

AMOA is uniquely suited for studies of AMPA receptor kinetics due to its concentration-dependent dual activity. In Xenopus oocyte models, it inhibits responses to low glutamate concentrations while potentiating responses to high concentrations, providing a tool to probe receptor desensitization and the role of AMPA receptors in synaptic plasticity . This is not achievable with pure AMPA antagonists like NBQX.

Selective Kainate Receptor Neurotoxicity Studies

For researchers investigating the specific contribution of kainate receptors to excitotoxic neuronal death, AMOA is the antagonist of choice. It completely protects cultured cortical neurons from kainic acid-induced toxicity without affecting NMDA or AMPA receptor-mediated damage, a selectivity profile that is superior to CNQX, which also blocks NMDA receptor glycine sites .

Non-NMDA Characterization Without NMDA Interference

In binding and functional assays where it is critical to avoid modulating the NMDA receptor complex, AMOA provides a reliable non-NMDA antagonist with a clean selectivity profile. Data confirm a lack of affinity for multiple NMDA receptor sites, unlike quinoxalinedione antagonists that exhibit significant NMDA receptor glycine site binding .

Application
Selection Property
Validation Focus
AMPA receptor kinetics and desensitization studies
Concentration-dependent AMPA receptor modulation profile
AMPA concentration-response and desensitization endpoint review
Kainate receptor excitotoxicity pathway studies
Kainate-selective neuroprotection endpoint context
Kainate vs. NMDA/AMPA pathway selectivity verification
Non-NMDA receptor characterization assays
Non-NMDA receptor binding selectivity profile
NMDA receptor complex binding exclusion in assay design
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